4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
CAS No.:
Cat. No.: VC20005263
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | UDHBELQCCIULDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid, reflects its furan ring substitution pattern . The core structure consists of a five-membered furan ring with the following substituents:
-
Aminomethyl group (-CHNH) at position 4
-
Methyl group (-CH) at position 2
-
Isobutyl group (-CHCH(CH)) at position 5
-
Carboxylic acid (-COOH) at position 3
The SMILES notation CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O provides a simplified representation of this arrangement, highlighting the spatial relationships between functional groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| XLogP3-AA | -0.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 76.5 Ų |
Hydrochloride Salt Form
The hydrochloride derivative (CAS 944467-91-8) is a common salt form with enhanced solubility profiles. Key properties include:
Physicochemical Properties
Solubility and Partitioning
The parent compound’s calculated XLogP3-AA value of -0.9 suggests moderate hydrophilicity, likely due to the carboxylic acid and aminomethyl groups. The hydrochloride salt’s LogP of 3.45 indicates improved lipid solubility, a critical factor in drug design for membrane permeability.
Synthetic Considerations
Publicly disclosed synthesis routes remain limited, but analogous furan carboxylic acids are typically synthesized through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume